molecular formula C12H12ClNO3 B12598777 Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate CAS No. 647013-64-7

Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate

Cat. No.: B12598777
CAS No.: 647013-64-7
M. Wt: 253.68 g/mol
InChI Key: ZNAZBTLFSQVBPU-UHFFFAOYSA-N
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Description

Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-chloro-2-oxopyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Dess-Martin periodinane and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

647013-64-7

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C12H12ClNO3/c13-10-6-7-14(11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

ZNAZBTLFSQVBPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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